molecular formula C13H13NO2 B8126160 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde

2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde

Cat. No.: B8126160
M. Wt: 215.25 g/mol
InChI Key: ZMAUAOQUWUNLMS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde is a naphthalene-derived aldehyde featuring a dimethylamino group at position 2 and a hydroxyl group at position 5. Based on the molecular framework of 7-hydroxy-1-naphthaldehyde (C₁₁H₈O₂, average mass 172.183 g/mol ), the addition of a dimethylamino substituent modifies its properties, yielding an approximate molecular formula of C₁₃H₁₃NO₂ with a calculated average mass of 215.25 g/mol.

Properties

IUPAC Name

2-(dimethylamino)-7-hydroxynaphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(2)13-6-4-9-3-5-10(16)7-11(9)12(13)8-15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAUAOQUWUNLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=C(C=CC(=C2)O)C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functional Group Introduction: The dimethylamino group is introduced through a substitution reaction using dimethylamine.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Formylation: The aldehyde group is introduced through a formylation reaction, commonly using reagents like formic acid or formaldehyde.

Industrial Production Methods

Industrial production of 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-7-naphthaldehyde or 2-(Dimethylamino)-7-naphthoic acid.

    Reduction: Formation of 2-(Dimethylamino)-7-hydroxynaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in chemical analysis due to its unique photophysical properties.

    Biology: Employed in biological assays to study enzyme activities and cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-7-hydroxy-1-naphthaldehyde involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and aldehyde groups can undergo nucleophilic and electrophilic reactions, respectively. These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino and hydroxyl groups in the target compound may enhance solubility or electron density compared to analogs like 6a/b or 9a/b, which exhibit weak cytotoxic activity.
  • Substituent position and steric bulk significantly influence activity. For example, styrylquinoline derivatives (6a/b) with extended conjugation show reduced efficacy compared to smaller analogs (7a/8b) .

Regulatory and Structural Analogues

lists a benzamide derivative with a dimethylamino group, 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide, highlighting regulatory interest in dimethylamino-containing compounds . Though pharmacologically distinct, this underscores the broader relevance of dimethylamino moieties in bioactive molecules.

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